molecular formula C10H8F3NO2 B8504282 N-(3,3,3-trifluoro-2-oxopropyl)benzamide

N-(3,3,3-trifluoro-2-oxopropyl)benzamide

Cat. No.: B8504282
M. Wt: 231.17 g/mol
InChI Key: NSNMGUDLVFSBEU-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoro-2-oxopropyl)benzamide is a benzamide derivative characterized by a trifluoromethyl ketone substituent on the propyl chain attached to the benzamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ketone moiety may contribute to reactivity or binding interactions in biological systems .

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

N-(3,3,3-trifluoro-2-oxopropyl)benzamide

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)8(15)6-14-9(16)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16)

InChI Key

NSNMGUDLVFSBEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Rip-B () and ’s compound utilize simple amide coupling, suggesting similar synthetic routes for the target compound.

Key Observations :

  • The target compound’s trifluoro-2-oxopropyl group may mimic ketone-containing drugs like Nitazoxanide, which target redox enzymes .
  • Antifungal 1,3,4-oxadiazole benzamides () demonstrate the importance of heterocyclic moieties in activity, a feature absent in the target compound but relevant for structural optimization.

Physicochemical Properties

Table 3: Property Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
N-(3,3,3-Trifluoro-2-oxopropyl)benzamide ~263.2 ~2.5 Trifluoromethyl, ketone
N-{2-[3-(Hydroxyamino)-3-oxopropyl]phenyl}-3-(trifluoromethyl)benzamide 376.3 ~3.0 Trifluoromethyl, hydroxyamino
Nitazoxanide 307.3 ~2.8 Nitrothiazole, acetolyloxy
Rip-B 313.4 ~2.2 Dimethoxyphenyl

Key Observations :

  • The ketone in the target compound may render it susceptible to metabolic reduction, a common issue mitigated in Nitazoxanide via nitro-group stabilization .

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